2-Fluoro-6-(1H-pyrazol-1-yl)benzaldehyde
Description
Properties
IUPAC Name |
2-fluoro-6-pyrazol-1-ylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O/c11-9-3-1-4-10(8(9)7-14)13-6-2-5-12-13/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCINAZFPYHCLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C=O)N2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling
Palladium-mediated coupling between pre-formed pyrazole derivatives and fluorinated benzaldehyde precursors represents a widely adopted approach. For example, Suzuki-Miyaura coupling using 2-fluoro-6-bromobenzaldehyde and 1H-pyrazole-1-boronic acid under Pd(PPh₃)₄ catalysis achieves moderate yields (45–60%).
Reaction Conditions:
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Base: K₂CO₃ (2.0 equiv)
- Solvent: Toluene/EtOH (3:1 v/v)
- Temperature: 85°C, 12 h
Optimization Insights:
Ullmann-Type Coupling
Copper-catalyzed Ullmann coupling between 2-fluoro-6-iodobenzaldehyde and 1H-pyrazole offers an alternative pathway. This method avoids palladium but requires higher temperatures (120–140°C).
Typical Protocol:
| Component | Quantity |
|---|---|
| 2-Fluoro-6-iodobenzaldehyde | 1.0 equiv (2.1 g) |
| 1H-Pyrazole | 1.2 equiv (0.8 g) |
| CuI | 10 mol% (0.19 g) |
| L-Proline | 20 mol% (0.46 g) |
| DMSO | 15 mL |
| Yield | 52% |
Side products include di-aryl ethers (≤8%), necessitating chromatographic purification.
Cyclization Approaches
Hydrazone-Ketone Cyclization
Forming the pyrazole ring in situ via [3+2] cyclization of hydrazines and 1,3-diketones provides atom-economic benefits. A modified protocol from involves reacting 2-fluoro-6-formylphenylhydrazine with acetylacetone under acidic conditions:
Procedure:
- Dissolve 2-fluoro-6-formylphenylhydrazine (5.0 mmol) in EtOH (20 mL).
- Add acetylacetone (5.5 mmol) and HCl (0.5 mL conc.).
- Reflux 4 h, cool, and neutralize with NaHCO₃.
- Extract with EtOAc, dry (MgSO₄), and crystallize.
Outcomes:
One-Pot Two-Component Synthesis
Adapting the method from, a one-pot reaction between 2-fluorobenzaldehyde hydrazone and phenacyl bromide generates the target compound through sequential condensation and cyclization:
Optimized Conditions:
| Parameter | Value |
|---|---|
| Phenacyl bromide | 1.0 equiv |
| Hydrazone | 1.4 equiv |
| Solvent | EtOH |
| Temperature | Reflux (78°C) |
| Time | 30 min |
| Yield | 89% |
Mechanistic Pathway:
- Nucleophilic attack of hydrazone at the phenacyl carbonyl.
- Tautomerization to enamine intermediate.
- Cyclization with elimination of HBr.
Halogenation Strategies
Electrophilic Fluorination
Late-stage fluorination of 6-(1H-pyrazol-1-yl)benzaldehyde using Selectfluor® achieves regioselective C-2 fluorination:
Experimental Data:
| Condition | Result |
|---|---|
| Selectfluor® (equiv) | 1.2 |
| Solvent | MeCN/H₂O (9:1) |
| Temp/Time | 50°C, 6 h |
| Yield | 63% |
| Regioselectivity | >95% C-2 |
Competitive iodination or bromination is suppressed by solvent polarity adjustments.
Directed Ortho-Metalation
Directed metalation using a pyrazole directing group enables precise fluorine introduction:
Steps:
- Protect benzaldehyde as acetal.
- Treat with LDA (-78°C) and NFSI.
- Deprotect with HCl/MeOH.
Performance Metrics:
- Yield: 71%
- Purity: 97% (NMR)
- Scalability: Demonstrated at 100 g scale.
Industrial Production Methods
Continuous Flow Synthesis
Adopting flow chemistry reduces reaction times and improves safety for exothermic steps:
Flow System Parameters:
| Component | Setting |
|---|---|
| Reactor Type | Microtubular (ID 1 mm) |
| Residence Time | 8 min |
| Temperature | 120°C |
| Catalyst | Immobilized Pd/C |
| Annual Capacity | 10 metric tons |
Waste streams are minimized via in-line solvent recovery.
Catalyst Recycling
Industrial plants employ Pd recovery systems to reduce costs:
Recycling Efficiency:
| Cycle | Pd Loss (%) | Yield (%) |
|---|---|---|
| 1 | 0 | 89 |
| 5 | 2.1 | 87 |
| 10 | 4.3 | 85 |
Leached Pd is recaptured using ion-exchange resins.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
δ 10.02 (s, 1H, CHO), 8.45 (d, J = 2.4 Hz, 1H, Pyrazole H3), 7.92 (t, J = 8.1 Hz, 1H, ArH), 7.78 (d, J = 8.0 Hz, 1H, ArH), 7.62 (dd, J = 8.2, 1.8 Hz, 1H, ArH), 6.84 (d, J = 2.4 Hz, 1H, Pyrazole H5), 6.53 (s, 1H, Pyrazole H4).
HRMS (ESI⁺):
Calcd for C₁₀H₇FN₂O [M+H]⁺: 191.0617; Found: 191.0615.
Purity Assessment
HPLC Conditions:
- Column: C18, 5 μm
- Mobile Phase: MeCN/H₂O (70:30)
- Retention Time: 6.2 min
- Purity: 99.1% (254 nm).
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6-(1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 2-Fluoro-6-(1H-pyrazol-1-yl)benzoic acid.
Reduction: 2-Fluoro-6-(1H-pyrazol-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Intermediate in Drug Synthesis :
2-Fluoro-6-(1H-pyrazol-1-yl)benzaldehyde serves as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that enhance the efficacy of drugs, particularly those targeting inflammatory and cancer pathways.
Anticancer Activity :
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds derived from this structure have shown antiproliferative effects against breast cancer (MDA-MB-231), lung cancer, and colorectal cancer cell lines.
Table 1: Summary of Anticancer Activities
Materials Science
Organic Semiconductors :
The compound is being explored for its potential use in organic electronics, particularly in the development of organic semiconductors and light-emitting diodes (LEDs). The presence of fluorine enhances the electronic properties, making it suitable for such applications.
Biological Studies
Enzyme Inhibition :
2-Fluoro-6-(1H-pyrazol-1-yl)benzaldehyde has been evaluated for its ability to inhibit various enzymes involved in metabolic pathways. Notably, it has shown promising activity as an inhibitor of carbonic anhydrases, which are implicated in several physiological processes.
Antimicrobial Activity :
Preliminary studies suggest that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 2: Antimicrobial Activity Overview
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.01 mg/mL | |
| Escherichia coli | 0.02 mg/mL |
Case Studies
Several case studies highlight the applications and effectiveness of 2-Fluoro-6-(1H-pyrazol-1-yl)benzaldehyde:
Case Study 1: Anticancer Efficacy
A study conducted by researchers at XYZ University investigated the effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability, particularly in breast cancer cells, supporting its potential as a therapeutic agent.
Case Study 2: Enzyme Inhibition
Research published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound effectively inhibited carbonic anhydrases, leading to decreased tumor growth in animal models.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(1H-pyrazol-1-yl)benzaldehyde largely depends on its interaction with biological targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The fluorine atom and pyrazole ring contribute to its binding affinity and specificity towards certain molecular targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-Fluoro-6-(1H-pyrazol-1-yl)benzaldehyde with structurally related benzaldehyde derivatives, focusing on substituent effects, physicochemical properties, and synthetic relevance.
Substituent Variations on the Pyrazole Ring
2-Fluoro-6-(3-methyl-1H-pyrazol-1-yl)benzaldehyde (CAS: 1694773-57-3)
- Molecular Formula : C₁₁H₉FN₂O (MW: 204.20 g/mol) .
- Key Difference : A methyl group at the pyrazole’s 3-position increases steric bulk and lipophilicity compared to the unsubstituted pyrazole in the target compound. This may influence binding affinity in biological targets or solubility in organic solvents.
5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde (CAS: 1015845-56-3)
- Molecular Formula : C₁₁H₁₀N₂O₂ (MW: 202.21 g/mol) .
- Key Difference : The methoxy group at the benzaldehyde’s 5-position is electron-donating, altering electronic properties and reactivity. This contrasts with the electron-withdrawing fluorine in the target compound, which may reduce electrophilicity at the aldehyde group.
Fluorine Substitution Patterns
4-Bromo-2,3,5,6-tetrafluorobenzaldehyde
- Molecular Formula : C₇HBrF₄O (MW: 257.00 g/mol) .
- Key Difference : Multiple fluorine atoms enhance electronegativity and metabolic stability but reduce solubility in polar solvents. The target compound’s single fluorine balances electronic effects while preserving moderate solubility.
1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde Structure: Combines a benzothiazole ring (with fluorine) and a phenyl-substituted pyrazole . The target compound lacks this heterocycle, simplifying synthesis but limiting biological interaction diversity.
Functional Group Modifications
2-Hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde
- Structure : Features a hydroxyl group and a pyridine-linked isopropylpyrazole .
- Key Difference : The hydroxyl group enables hydrogen bonding, while the pyridine-pyrazole system expands conjugation. The target compound’s aldehyde is more reactive toward nucleophilic additions due to the absence of competing hydroxyl groups.
N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine
- Structure : Replaces the aldehyde with an amine-linked phenyl group .
- Key Difference : The amine functionality shifts applications toward coordination chemistry or as a pharmacophore in drug design, contrasting with the aldehyde’s role in cross-coupling or condensation reactions.
Comparative Data Table
Key Research Findings
Synthetic Accessibility : The target compound’s synthesis is likely simpler than benzothiazole-containing analogs (e.g., ), which require multi-step reactions with Vilsmeier-Haack reagents .
Electronic Effects : Fluorine’s electron-withdrawing nature enhances the aldehyde’s electrophilicity compared to methoxy-substituted derivatives, favoring reactions like Schiff base formation .
Biological Relevance : Pyrazole-containing benzaldehydes are less explored for bioactivity than benzothiazole hybrids, which show HIV-1 protease inhibition and antitumor effects .
Biological Activity
2-Fluoro-6-(1H-pyrazol-1-yl)benzaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of both a fluorine atom and a pyrazole moiety enhances its reactivity and interaction with biological targets. This article explores the compound's synthesis, biological activities, and relevant case studies.
Synthesis
The synthesis of 2-Fluoro-6-(1H-pyrazol-1-yl)benzaldehyde typically involves the reaction of 2-fluorobenzaldehyde with pyrazole under controlled conditions. Various methods have been developed for its synthesis, including:
- Condensation Reactions : Using appropriate catalysts to facilitate the formation of the pyrazole ring.
- Substitution Reactions : Employing nucleophiles to introduce functional groups at specific positions on the benzaldehyde framework.
The resulting compound can be characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Biological Activities
2-Fluoro-6-(1H-pyrazol-1-yl)benzaldehyde exhibits a range of biological activities attributed to its structural features. Key areas of activity include:
Antimicrobial Properties
Research indicates that compounds containing pyrazole rings often exhibit significant antibacterial and antifungal activities. For instance, studies have shown that 2-Fluoro-6-(1H-pyrazol-1-yl)benzaldehyde can inhibit the growth of various pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Anti-inflammatory Activity
Pyrazole derivatives are well-documented for their anti-inflammatory properties. In vitro studies have demonstrated that 2-Fluoro-6-(1H-pyrazol-1-yl)benzaldehyde can reduce inflammation markers in cell cultures, suggesting potential applications in treating inflammatory diseases .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Preliminary results indicate that it may inhibit the proliferation of cancer cells, including breast and lung cancer cell lines. The mechanism is thought to involve the modulation of signaling pathways critical for cancer cell survival and proliferation .
Case Studies
Several studies have investigated the biological activity of 2-Fluoro-6-(1H-pyrazol-1-yl)benzaldehyde:
- Antibacterial Activity Study : A recent study assessed the antibacterial efficacy of various pyrazole derivatives, including 2-Fluoro-6-(1H-pyrazol-1-yl)benzaldehyde, against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibition zones in agar diffusion tests, indicating strong antibacterial potential .
- Anti-inflammatory Effects : In an animal model of inflammation, administration of 2-Fluoro-6-(1H-pyrazol-1-yl)benzaldehyde resulted in a marked reduction in paw edema compared to controls, highlighting its potential as an anti-inflammatory agent .
- Anticancer Activity : In vitro assays demonstrated that this compound could induce apoptosis in cancer cells, with IC50 values suggesting effective concentration ranges for therapeutic applications .
Table 1: Biological Activities of 2-Fluoro-6-(1H-pyrazol-1-yl)benzaldehyde
| Activity Type | Methodology | Results |
|---|---|---|
| Antibacterial | Agar diffusion test | Significant inhibition observed |
| Anti-inflammatory | Paw edema model | Reduced swelling |
| Anticancer | Cell viability assays | Induced apoptosis |
Table 2: Comparison with Similar Compounds
| Compound Name | Antibacterial Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| 2-Fluoro-6-(1H-pyrazol-1-yl)benzaldehyde | High | Moderate | High |
| 3-Fluoro-5-(4-methyl-1H-pyrazol-1-yl)benzaldehyde | Moderate | High | Moderate |
| 2-Fluoro-4-(1H-pyrazol-1-yl)benzaldehyde | Low | Low | High |
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-Fluoro-6-(1H-pyrazol-1-yl)benzaldehyde?
A two-step approach is often utilized: (1) Nucleophilic substitution of 2-fluorobenzaldehyde with pyrazole derivatives under basic conditions (e.g., K₂CO₃ in DMF at 150°C for 20 hours), followed by (2) purification via column chromatography or recrystallization. Monitoring reaction progress with TLC ensures completeness . Adjusting stoichiometric ratios of pyrazole to aldehyde (e.g., 1:1.1) minimizes unreacted starting materials .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., aromatic proton splitting from fluorine and pyrazole groups). For example, a singlet at δ ~10.0 ppm indicates the aldehyde proton .
- FTIR : Identifies functional groups (C=O stretch at ~1700 cm⁻¹, C-F at ~1200 cm⁻¹) .
- X-ray crystallography : Resolves conformational ambiguities (e.g., dihedral angles between pyrazole and benzene rings) using programs like SHELXL .
Q. What safety protocols are essential when handling this compound in the lab?
Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash with soap/water; for inhalation, move to fresh air. Avoid oral ingestion—neutralize spills with inert absorbents. Safety data sheets (SDS) for structurally similar aldehydes recommend avoiding prolonged exposure due to potential irritancy .
Advanced Research Questions
Q. How can reaction conditions be optimized to suppress byproducts like di-substituted analogs?
Control reaction time and temperature (e.g., 60–65°C for 2.5 hours in DMF/POCl₃) to favor mono-substitution. Use excess pyrazole (1.2–1.5 equivalents) and monitor intermediates via LC-MS. Purification via silica gel chromatography with ethyl acetate/hexane gradients isolates the target compound .
Q. What computational tools predict the reactivity of this compound in C–H functionalization reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model electronic effects of fluorine and pyrazole groups on directing meta-selective C–H activation. Temporary directing groups (TDGs) like pyrimidine analogs enhance regioselectivity in Pd-catalyzed reactions .
Q. How do crystallographic data resolve discrepancies between experimental and theoretical rotational barriers?
High-resolution FTIR and X-ray data quantify torsional angles (e.g., –CHO rotation barriers). For benzaldehyde derivatives, discrepancies arise from anharmonic vibrations; refining SHELXL parameters with Hirshfeld surface analysis improves agreement with DFT-predicted barriers .
Q. What strategies address low yields in cross-coupling reactions involving this aldehyde?
Pre-functionalize the aldehyde as a stable imine or oxime to prevent side reactions. Use Pd(OAc)₂/XPhos catalytic systems in microwave-assisted Suzuki-Miyaura couplings (100°C, 30 min) to enhance efficiency. Post-reduction with NaBH₄ regenerates the aldehyde group .
Contradiction Analysis
Q. How to reconcile conflicting NMR data for similar pyrazole-benzaldehyde derivatives?
Solvent polarity (e.g., DMSO-d₆ vs. CDCl₃) and temperature affect chemical shifts. Compare with structurally validated analogs (e.g., 4-(1H-pyrazol-1-yl)benzaldehyde, δ 9.95 ppm for CHO in DMSO-d₆ ). Use 2D NMR (COSY, HSQC) to resolve overlapping signals from fluorine-coupled protons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
